molecular formula C10H21NO3 B1277292 N-Boc-L-valinol CAS No. 79069-14-0

N-Boc-L-valinol

Cat. No.: B1277292
CAS No.: 79069-14-0
M. Wt: 203.28 g/mol
InChI Key: OOQRRYDVICNJGC-MRVPVSSYSA-N
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Description

N-Boc-L-valinol, also known as N-tert-butoxycarbonyl-L-valinol, is an organic compound with the molecular formula C10H21NO3. It is a chiral molecule commonly used as a building block in the synthesis of various pharmaceuticals and biologically active compounds. This compound is typically found as a white crystalline solid and is soluble in organic solvents such as chloroform and dimethylformamide .

Scientific Research Applications

N-Boc-L-valinol has numerous applications in scientific research:

Safety and Hazards

N-Boc-L-valinol is combustible and causes skin and serious eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

Biochemical Analysis

Biochemical Properties

N-Boc-L-valinol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetohydroxyacid synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This compound acts as a substrate for this enzyme, facilitating the production of valine, leucine, and isoleucine. Additionally, it interacts with transaminase B, which catalyzes the transfer of amino groups, further contributing to amino acid metabolism .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly the PI3K/Akt1 signaling pathway, which plays a vital role in cell growth and survival. By modulating this pathway, this compound can impact gene expression and cellular metabolism. Studies have shown that it can enhance the expression of genes involved in protein synthesis and energy production, thereby promoting cell proliferation and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as acetohydroxyacid synthase and transaminase B, inhibiting or activating their functions. This binding can lead to changes in enzyme activity, resulting in altered metabolic flux and gene expression. Furthermore, this compound can influence the stability and degradation of proteins, thereby affecting their overall function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to changes in its biochemical properties. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been observed to enhance metabolic activity and promote cell proliferation. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It serves as a precursor for the biosynthesis of valine, leucine, and isoleucine. The metabolic pathways involving this compound include the action of enzymes such as acetohydroxyacid synthase, acetohydroxyacid isomeroreductase, dihydroxyacid dehydratase, and transaminase B. These enzymes catalyze the conversion of this compound into its respective amino acids, contributing to overall metabolic flux and maintaining metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to specific cellular compartments. The compound can accumulate in certain tissues, influencing its overall bioavailability and activity. The transport and distribution of this compound are crucial for its effective functioning in biochemical reactions and cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in amino acid metabolism. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals. This subcellular localization is essential for its role in regulating metabolic pathways and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-L-valinol is synthesized through the protection of L-valinol with di-tert-butyl dicarbonate. The process involves the following steps:

    Reduction of L-valine: L-valinol is prepared by the reduction of L-valine using a reducing agent such as lithium aluminum hydride.

    Protection of the Amino Group: The amino group of L-valinol is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or pyridine. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-Boc-L-valinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-Boc-L-valinol is unique due to its specific chiral center and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. Its solubility in organic solvents and ease of removal of the Boc group make it a versatile compound in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQRRYDVICNJGC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427366
Record name N-Boc-L-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79069-14-0
Record name 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79069-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-L-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-valinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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